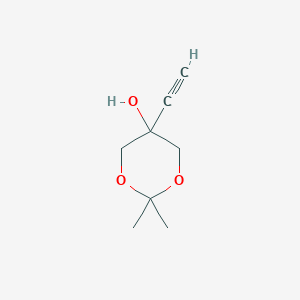

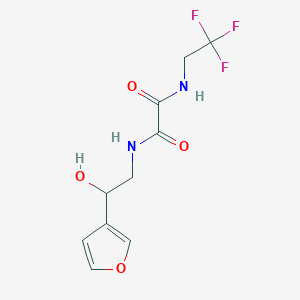

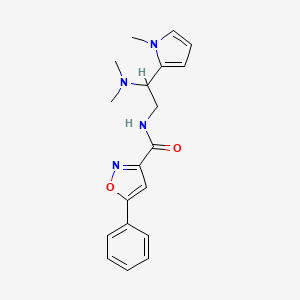

![molecular formula C18H9Cl3N2S B2540880 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile CAS No. 252059-64-6](/img/structure/B2540880.png)

2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related nitrile sulphides involves the thermal decarboxylation of 1,3,4-oxathiazol-2-ones, leading to 1,3-dipolar cycloaddition with various carbonyl groups. This process yields 2,2,5-trisubstituted 1,3,4-oxathiazoles with yields ranging from 18% to 76% . Another synthesis pathway for a related compound, 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one, involves the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate . These methods suggest that the target compound could potentially be synthesized through similar pathways involving the reaction of appropriate precursors under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using analytical and spectroscopic evidence, and for some, X-ray crystal structure analyses have been performed. The oxathiazole rings in these compounds are planar, with a localized CN double bond . This information can be extrapolated to suggest that the target compound may also exhibit a planar structure in the oxathiazole moiety, assuming it contains such a group, and that the CN group may be similarly localized.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile. However, the synthesis of related compounds involves regioselective glycosylation reactions, where O-glycosides are formed preferentially over N-glycosides . This indicates that the functional groups in the target compound may also undergo selective reactions based on their electronic and steric properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile are not directly reported, the properties of similar compounds have been studied. The characterization of these compounds includes IR, (1)H, (13)C NMR spectra, and microanalysis . These techniques could be applied to the target compound to determine its physical and chemical properties, such as solubility, melting point, and reactivity.

科学的研究の応用

Chemiluminescence Applications

- The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes were studied. These compounds, including sulfanyl-substituted variants, show potential in chemiluminescence applications (Watanabe et al., 2010).

Antimicrobial Activity

- Certain derivatives of nicotinonitrile, including those with sulfanyl substitutions, have been synthesized and tested for their antimicrobial activity against various bacteria and fungi (Guna et al., 2015).

Synthesis and Molecular Structure

- A study on the synthesis, molecular structure optimization, and cytotoxicity assay of a novel thiophene-containing compound with sulfanyl groups suggests potential applications in medicinal chemistry and drug design (Mabkhot et al., 2016).

Antiviral Activity

- Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, which are structurally related, revealed their potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Material Science

- Sulfanyl-substituted benzidines have been synthesized and used in the development of transparent polyimides with high refractive indices and small birefringence, suggesting applications in material science (Tapaswi et al., 2015).

Antibacterial Applications

- Nicotinonitrile derivatives, including those with sulfanyl substitutions, have been synthesized and evaluated for their anti-tubercular properties, showing significant potential as medicinal agents (Manikannan et al., 2010).

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N2S/c19-13-3-5-14(6-4-13)24-18-12(10-22)2-8-17(23-18)11-1-7-15(20)16(21)9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGZIGCPMSOIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

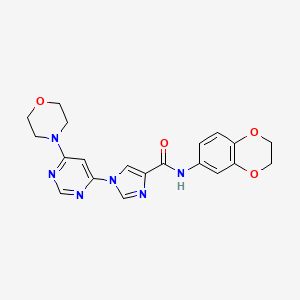

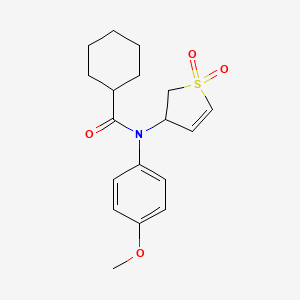

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)

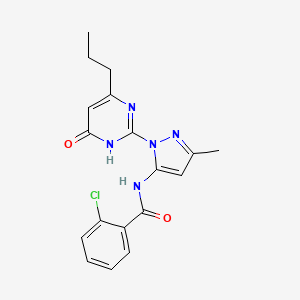

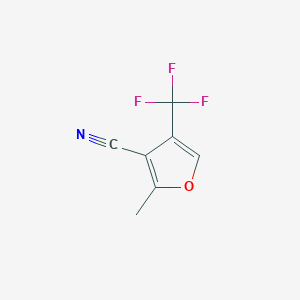

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

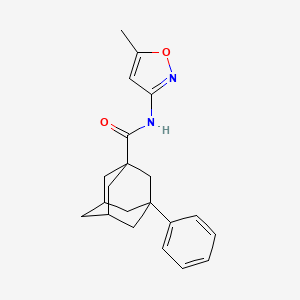

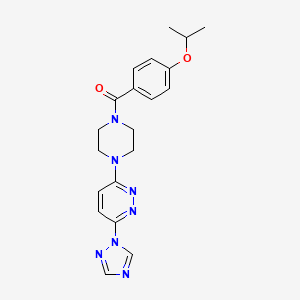

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)